molecular formula C17H21N4Na2O10P B14787932 Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate

Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate

Cat. No.: B14787932
M. Wt: 518.3 g/mol
InChI Key: OIFLUOFXXHECJQ-UHFFFAOYSA-L
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Description

Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate, also known as riboflavin-5’-monophosphate sodium salt hydrate, is a derivative of riboflavin (vitamin B2). This compound is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. It is commonly found in dietary supplements and fortified foods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate involves the phosphorylation of riboflavin. The process typically includes the following steps:

    Phosphorylation: Riboflavin is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

    Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to form the disodium salt.

    Purification: The product is purified through crystallization or chromatography techniques to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form riboflavin-5’-monophosphate.

    Reduction: It can be reduced to form reduced riboflavin derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Riboflavin-5’-monophosphate.

    Reduction: Reduced riboflavin derivatives.

    Substitution: Various substituted riboflavin derivatives.

Scientific Research Applications

Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate has numerous scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

    Biology: Plays a role in cellular respiration and energy production.

    Medicine: Used in the treatment of riboflavin deficiency and as a component in multivitamin supplements.

    Industry: Employed in the food industry for fortification of foods and beverages.

Mechanism of Action

The compound exerts its effects by participating in redox reactions within the cell. It acts as a cofactor for various enzymes involved in the electron transport chain, which is essential for ATP production. The molecular targets include flavoproteins, which are enzymes that require flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors.

Comparison with Similar Compounds

Similar Compounds

    Riboflavin (Vitamin B2): The parent compound of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate.

    Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin.

    Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to riboflavin. This makes it more suitable for use in aqueous solutions and various industrial applications.

Properties

Molecular Formula

C17H21N4Na2O10P

Molecular Weight

518.3 g/mol

IUPAC Name

disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate

InChI

InChI=1S/C17H21N4O9P.2Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;1H2/q;2*+1;/p-2

InChI Key

OIFLUOFXXHECJQ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+]

Origin of Product

United States

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